![molecular formula C10H14O2 B123397 Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- CAS No. 156145-74-3](/img/structure/B123397.png)
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-, commonly known as menthone, is a cyclic monoterpene ketone with a peppermint-like odor. It is a natural compound found in many plant species, including peppermint, spearmint, and pennyroyal. Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.
作用機序
The mechanism of action of menthone is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. Menthone has been shown to interact with ion channels, receptors, and enzymes, which may contribute to its biological activities. For example, menthone has been shown to interact with the TRPA1 ion channel, which is involved in pain and inflammation. Additionally, menthone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
生化学的および生理学的効果
Menthone has been shown to have various biochemical and physiological effects, including antibacterial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to inhibit the growth of several strains of bacteria, scavenge free radicals, reduce inflammation, and alleviate pain. Additionally, menthone has been shown to have hepatoprotective effects, which may be beneficial in preventing liver damage.
実験室実験の利点と制限
Menthone has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. However, there are also some limitations to its use in experiments, including its volatility, instability, and potential for oxidation. Additionally, menthone may interact with other compounds in the experimental system, which may complicate data interpretation.
将来の方向性
There are several future directions for menthone research, including its potential use as a natural antimicrobial agent, its role in preventing oxidative stress-related diseases, and its use in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its interactions with other cellular targets. Finally, the development of novel menthone derivatives with improved bioactivity and stability may lead to the discovery of new therapeutic agents.
合成法
Menthone can be synthesized through several methods, including steam distillation of peppermint oil, oxidation of menthol, and cyclization of pulegone. The most common method for menthone synthesis is the steam distillation of peppermint oil. Peppermint oil is extracted from the leaves of Mentha piperita, and then subjected to steam distillation to isolate menthol and menthone. The menthol is then oxidized to menthone using various oxidizing agents, such as chromic acid, potassium permanganate, or hydrogen peroxide.
科学的研究の応用
Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Menthone has also demonstrated antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. Additionally, menthone has been shown to have anti-inflammatory and analgesic properties, which may be useful in the treatment of inflammatory and pain-related disorders.
特性
CAS番号 |
156145-74-3 |
|---|---|
製品名 |
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1-[(1S,5R)-3-hydroxy-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-5(11)8-7(12)4-6-9(8)10(6,2)3/h6,9,12H,4H2,1-3H3/t6-,9-/m1/s1 |
InChIキー |
FBWBTJJCGGUPJP-HZGVNTEJSA-N |
異性体SMILES |
CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)O |
SMILES |
CC(=O)C1=C(CC2C1C2(C)C)O |
正規SMILES |
CC(=O)C1=C(CC2C1C2(C)C)O |
同義語 |
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



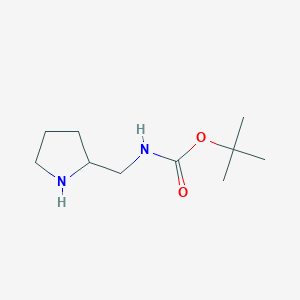
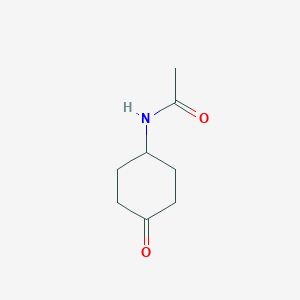
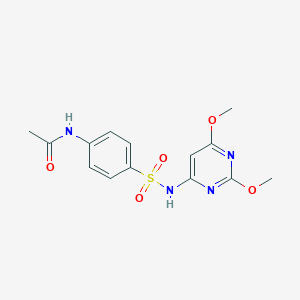
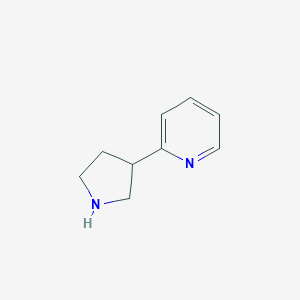
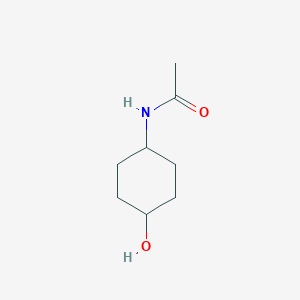
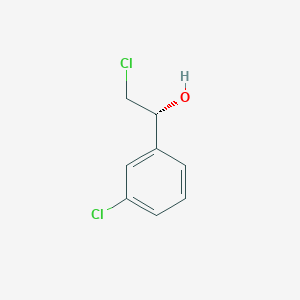
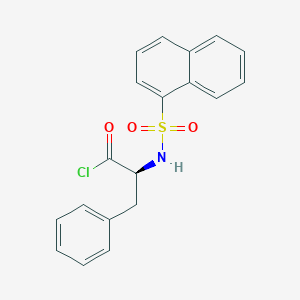
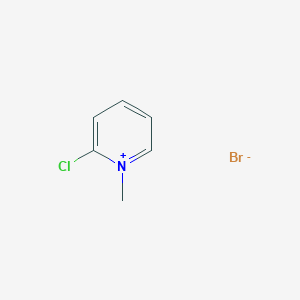
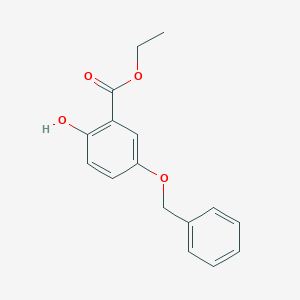
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)
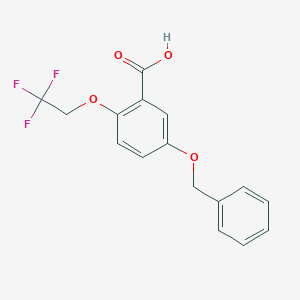
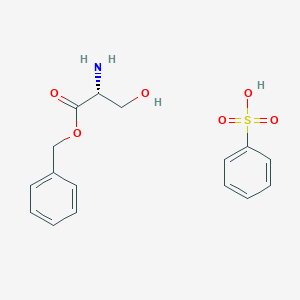
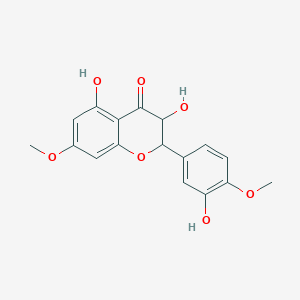
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)